molecular formula C11H8F3N3O2 B2511974 1-(2-Amino-4-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid CAS No. 1975118-26-3

1-(2-Amino-4-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid

Cat. No. B2511974
CAS RN: 1975118-26-3
M. Wt: 271.199
InChI Key: YUJXKGBDIYCMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-4-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid, also known as AF-DX 384, is a potent and selective antagonist of the muscarinic acetylcholine receptor subtype M2 (mAChR M2). It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

1-(2-Amino-4-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid 384 acts as a competitive antagonist of the mAChR M2 by binding to the receptor and inhibiting the action of acetylcholine. This leads to a decrease in the parasympathetic tone and an increase in sympathetic tone, resulting in various physiological effects.
Biochemical and Physiological Effects:
This compound 384 has been shown to have several biochemical and physiological effects, including the inhibition of bronchoconstriction, the reduction of airway hyperresponsiveness, and the prevention of cardiac arrhythmias. It has also been shown to have anti-inflammatory properties and to modulate the release of neurotransmitters in the central nervous system.

Advantages and Limitations for Lab Experiments

1-(2-Amino-4-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid 384 is a highly selective antagonist of the mAChR M2, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, its potency and selectivity may also limit its use in certain experiments, and it may not be suitable for studying the effects of other muscarinic receptor subtypes.

Future Directions

There are several future directions for the research of 1-(2-Amino-4-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid 384. One area of interest is the development of more potent and selective mAChR M2 antagonists for the treatment of diseases such as COPD and asthma. Another area of interest is the study of the role of mAChR M2 in the central nervous system and its potential therapeutic applications in neurological disorders. Additionally, the use of this compound 384 in combination with other drugs may provide new insights into the treatment of various diseases.

Synthesis Methods

1-(2-Amino-4-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid 384 is synthesized through a multi-step process that involves the reaction of 2-amino-4-fluorobenzoyl chloride with difluoromethylpyrazole in the presence of a base. The resulting intermediate is then treated with a carboxylic acid to yield the final product.

Scientific Research Applications

1-(2-Amino-4-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid 384 has been widely used in scientific research to study the role of mAChR M2 in various physiological and pathological processes. It has been shown to be effective in the treatment of several diseases such as asthma, chronic obstructive pulmonary disease (COPD), and cardiac arrhythmias.

properties

IUPAC Name

1-(2-amino-4-fluorophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c12-5-1-2-8(7(15)3-5)17-4-6(11(18)19)9(16-17)10(13)14/h1-4,10H,15H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJXKGBDIYCMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)N2C=C(C(=N2)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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